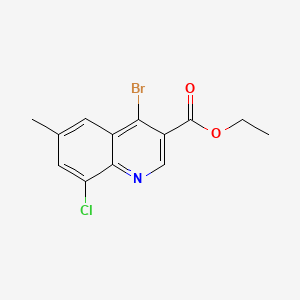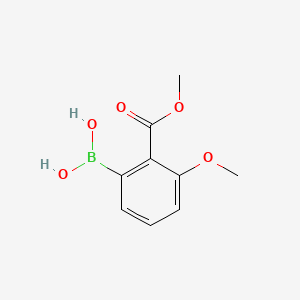
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the reaction of 2-isopropylthio-5-trifluoromethylpyridine with a boronic acid reagent under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid reagent that forms a carbon-carbon bond with an aryl or vinyl halide in the presence of a palladium catalyst . The trifluoromethyl and isopropylthio groups may also contribute to its biological activity by interacting with specific enzymes or receptors.
Comparación Con Compuestos Similares
2-Isopropylthio-5-trifluoromethylpyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the trifluoromethyl and isopropylthio groups.
4-Trifluoromethylphenylboronic acid: Contains a trifluoromethyl group but lacks the isopropylthio group.
2-Isopropylthio-5-methylpyridine-3-boronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group. The uniqueness of this compound lies in its combination of trifluoromethyl and isopropylthio groups, which may enhance its reactivity and biological activity
Propiedades
IUPAC Name |
[2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2S/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSAPDINOGIVGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681524 |
Source


|
| Record name | {2-[(Propan-2-yl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-52-4 |
Source


|
| Record name | B-[2-[(1-Methylethyl)thio]-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Propan-2-yl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid](/img/structure/B572056.png)

![N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572061.png)










